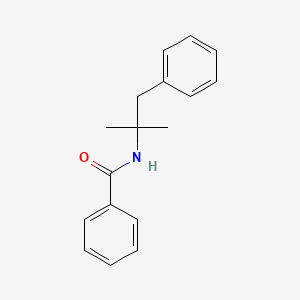
N-(2-Methyl-1-phenylpropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-1-phenylpropan-2-yl)benzamide is an organic compound with a molecular weight of 239.31 g/mol. It is a benzamide derivative, characterized by the presence of a benzoyl group attached to a substituted amine. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(2-Methyl-1-phenylpropan-2-yl)benzamide involves the reaction of benzoyl chloride with cumylamine in the presence of triethylamine and DMAP (4-dimethylaminopyridine) as a catalyst. The reaction is typically carried out in dichloromethane as a solvent. The product is then purified by slurry using diisopropylether.
Reaction Steps:
- Dissolve benzoyl chloride in dichloromethane.
- Add cumylamine, triethylamine, and DMAP to the solution.
- Purify the product by slurry using diisopropylether.
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve the direct condensation of carboxylic acids and amines. This process can be enhanced using ultrasonic irradiation and a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4). This method is eco-friendly, efficient, and provides high yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-Methyl-1-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on benzamide derivatives includes their potential use as therapeutic agents for conditions like cancer and neurodegenerative diseases.
Industry: Benzamide derivatives are used in the pharmaceutical, paper, and plastic industries
Mechanism of Action
The mechanism of action of N-(2-Methyl-1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes like monoamine oxidase (MAO), which plays a role in the metabolism of neuroactive and vasoactive amines. This inhibition can affect various physiological processes, including neurotransmission and vascular function .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various industrial applications.
N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-en-1-amine: A compound with similar structural features, used in neurodegenerative disease research.
Uniqueness
N-(2-Methyl-1-phenylpropan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
51310-28-2 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-17(2,13-14-9-5-3-6-10-14)18-16(19)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,18,19) |
InChI Key |
COWLFKVAVGJMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


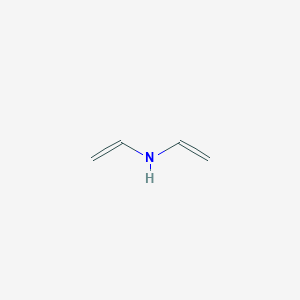

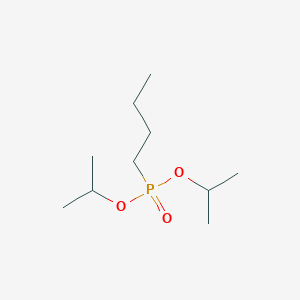
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
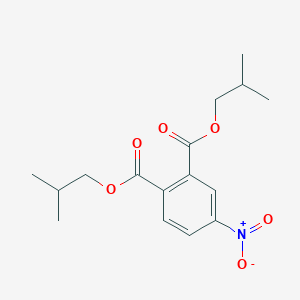
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
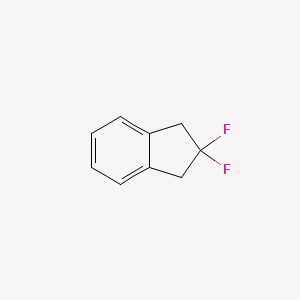
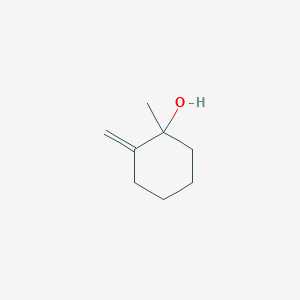

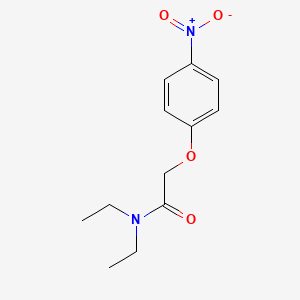
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)

![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)
